

# Validation of Pigment Red 146's suitability for food packaging applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pigment Red 146*

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## Pigment Red 146: A Comparative Guide for Food Packaging Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Pigment Red 146** and its alternatives for use in food packaging materials. The suitability of any colorant for food contact applications is contingent upon rigorous regulatory approval, which involves in-depth safety assessments, including migration testing, to ensure consumer safety.

## Executive Summary

**Pigment Red 146** is a monoazo pigment known for its vibrant bluish-red hue and good overall fastness properties.<sup>[1][2]</sup> While it finds application in printing inks for packaging, its suitability for direct food contact is not established under major regulatory frameworks such as the United States Food and Drug Administration (FDA) and the European Union (EU). In contrast, other pigments, such as Pigment Red 254, have explicit clearance for food contact use in these regions. This guide details the regulatory landscape, compares the physicochemical properties of **Pigment Red 146** with common alternatives, and provides a standardized protocol for migration testing, a critical measure of a pigment's safety in food packaging.

## Comparative Data of Red Pigments

A clear understanding of the chemical, physical, and performance properties of pigments is crucial for their appropriate selection in food packaging applications.

Table 1: Chemical and Physical Properties of **Pigment Red 146** and Alternatives

Property	Pigment Red 146	Pigment Red 170	Pigment Red 254
C.I. Name	Pigment Red 146	Pigment Red 170	Pigment Red 254
CAS Number	5280-68-2[3]	2786-76-7	84632-65-5
Chemical Class	Monoazo[1]	Naphthol AS	Diketopyrrolopyrrole (DPP)
Molecular Formula	C <sub>33</sub> H <sub>27</sub> CIN <sub>4</sub> O <sub>6</sub> [3]	C <sub>26</sub> H <sub>22</sub> N <sub>4</sub> O <sub>4</sub>	C <sub>18</sub> H <sub>10</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	611.04 g/mol [1]	454.47 g/mol	357.20 g/mol
Heat Stability	~200-240°C[2]	~270°C	~300°C
Lightfastness (1-8)	5-8[2]	6-7	8
Oil Absorption	40-50 g/100g [2]	40-50 g/100g	45-55 g/100g

Table 2: Regulatory Status for Food Contact Plastics

Pigment	US FDA (21 CFR 178.3297)	EU (Regulation (EU) No 10/2011)	Swiss Ordinance (SR 817.023.21)
Pigment Red 146	Not explicitly listed	Not on Union List of authorized substances	Listed in Annex 10 for printing inks[4]
Pigment Red 170	Not explicitly listed	Not on Union List of authorized substances	Listed in Annex 10 for printing inks
Pigment Red 254	Listed as a permitted substance	Permitted with a specific migration limit (SML) of 0.05 mg/kg	Listed in Annex 10 for printing inks

Note: The information in Table 2 is based on a review of publicly available regulatory lists. The absence of a substance from a positive list generally indicates it is not authorized for use in that

application. The Swiss Ordinance lists substances permitted for use in printing inks on the non-food-contact surface of food contact materials.[5][6]

## Performance and Safety Considerations

The primary safety concern for colorants in food packaging is the potential for migration of the pigment itself or its impurities into the food, which could pose a health risk.[7][8]

**Migration Behavior:** There is a significant lack of publicly available, peer-reviewed studies that specifically measure the migration of **Pigment Red 146** from plastic food contact materials.

This data gap is a critical consideration in its risk assessment. For a pigment to be approved for food contact, comprehensive migration studies under various conditions (e.g., different food simulants, temperatures, and contact times) are required to demonstrate that any migration is below the established safe limits.

**Alternatives to Pigment Red 146:** Given the regulatory status of **Pigment Red 146**, manufacturers and researchers should consider approved alternatives for food packaging applications.

- **Pigment Red 254 (DPP):** This high-performance pigment offers excellent heat stability, lightfastness, and low migration potential. It is widely approved for food contact applications in the EU and is listed by the FDA.
- **Pigment Red 170:** While not on the EU's Union list for plastics, it is used in some food packaging ink applications. Its suitability for direct food contact would require a full regulatory submission and safety evaluation.
- **Iron Oxides (e.g., Pigment Red 101):** These inorganic pigments are generally considered safe and have broad regulatory approval for food contact use. They offer excellent stability but may not provide the same color vibrancy as organic pigments.

## Experimental Protocol: Specific Migration Testing

The following is a detailed methodology for conducting a specific migration test for a colorant from a plastic material, based on established European standards (e.g., EN 1186 and EN 13130).[9][10][11]

Objective: To quantify the migration of a specific pigment or its degradation products from a plastic sample into food simulants under defined conditions.

Materials:

- Plastic plaques or films containing a known concentration of the pigment under investigation.
- Food simulants as specified in Regulation (EU) No 10/2011 (e.g., 10% ethanol for aqueous foods, 3% acetic acid for acidic foods, and 50% ethanol or olive oil for fatty foods).
- Migration cells or glass containers for immersion testing.
- Incubator or oven capable of maintaining the specified test temperature with  $\pm 2^{\circ}\text{C}$  accuracy.
- Analytical instrumentation appropriate for the analyte (e.g., High-Performance Liquid Chromatography with UV-Vis or Mass Spectrometry detection (HPLC-UV/MS) or Gas Chromatography-Mass Spectrometry (GC-MS)).
- Certified reference standards of the target analytes.

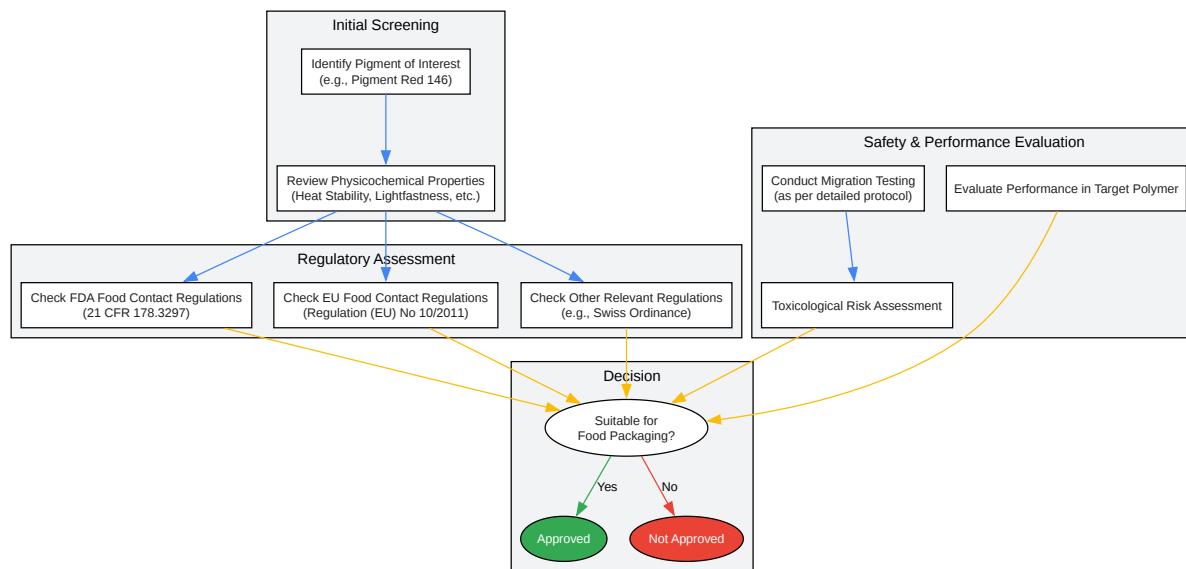
Procedure:

- Sample Preparation: Cut the pigmented plastic into test specimens of a defined surface area. Clean the specimens to remove any surface contamination.
- Test Setup: Place the test specimen in a migration cell or immerse it in a known volume of the selected food simulant in a glass container. The surface area to volume ratio should be standardized, typically 6  $\text{dm}^2$  per 1 kg of food simulant.
- Exposure: Place the test setups in an incubator at a specified temperature and for a defined duration. These conditions are chosen to represent the intended use of the packaging material (e.g., 10 days at  $40^{\circ}\text{C}$  for long-term storage at room temperature).[\[12\]](#)
- Sample Collection: After the exposure period, remove the plastic specimen and collect the food simulant for analysis.
- Analytical Quantification:

- Develop and validate an analytical method for the quantification of the target migrant(s) in the food simulant. This includes establishing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
- Analyze the collected food simulant samples using the validated method.
- Calculation of Migration: Calculate the specific migration (M) in mg of substance per kg of food simulant using the following formula:  $M = (C * V) / (A * 1000) * 6$  Where:
  - C = Concentration of the migrant in the food simulant (mg/L)
  - V = Volume of the food simulant (L)
  - A = Surface area of the plastic specimen in contact with the food simulant (dm<sup>2</sup>)
  - The factor of 6 is used to normalize the result to the standard surface area to volume ratio.
- Compliance Evaluation: Compare the calculated migration value with the specific migration limit (SML) set by the relevant regulations.

## Logical Workflow for Pigment Suitability Assessment

The following diagram illustrates the decision-making process for validating a pigment for food packaging applications.



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Caption: Workflow for assessing pigment suitability.

## Conclusion

Based on current publicly available regulatory information, **Pigment Red 146** is not explicitly approved for direct food contact applications in the United States and the European Union. Its inclusion in the Swiss Ordinance for printing inks suggests a potential for use on the non-food contact side of packaging, but this does not equate to approval for direct contact with food. For

applications requiring direct food contact, it is imperative to select pigments that are explicitly listed and approved by the relevant regulatory bodies, such as Pigment Red 254. Any consideration of using a pigment not on a positive list would necessitate a comprehensive toxicological and migration testing program to support a new food contact notification or petition to the regulatory authorities. The absence of migration data for **Pigment Red 146** in the scientific literature further underscores the need for caution and the preference for well-established, approved alternatives.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)